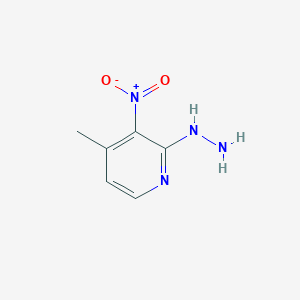

2-hydrazinyl-4-methyl-3-nitroPyridine

Description

Properties

IUPAC Name |

(4-methyl-3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-4-2-3-8-6(9-7)5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMCZZPXKCVKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653927 | |

| Record name | 2-Hydrazinyl-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-19-9 | |

| Record name | 2-Hydrazinyl-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2 Hydrazinyl 4 Methyl 3 Nitropyridine

The synthesis of 2-hydrazinyl-4-methyl-3-nitropyridine is most plausibly achieved through the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-4-methyl-3-nitropyridine (B135334), with hydrazine (B178648) hydrate (B1144303). google.com This well-established method is widely used for the preparation of 2-hydrazinylpyridine derivatives.

The reaction typically involves the treatment of the 2-chloropyridine (B119429) derivative with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or N,N-dimethylformamide. google.com The reaction mixture is heated to facilitate the displacement of the chloride leaving group by the nucleophilic hydrazine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product can be isolated and purified by standard laboratory procedures, including crystallization.

Reactivity of 2 Hydrazinyl 4 Methyl 3 Nitropyridine

The reactivity of 2-hydrazinyl-4-methyl-3-nitropyridine is governed by the interplay of its three key functional components: the nitropyridine ring and the hydrazinyl group.

The hydrazinyl moiety is a potent nucleophile and can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine (B178648) chemistry and provides a straightforward method for further derivatization. Additionally, the hydrazinyl group can be a precursor for the formation of various heterocyclic rings. wikipedia.org For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives.

The nitropyridine ring system is activated towards nucleophilic aromatic substitution. wikipedia.org The electron-withdrawing nitro group, along with the ring nitrogen, lowers the electron density of the pyridine (B92270) ring, making it susceptible to attack by nucleophiles. nih.gov While the 2-position is already substituted, other positions on the ring may be reactive depending on the reaction conditions and the nature of the incoming nucleophile.

Structural Elucidation of 2 Hydrazinyl 4 Methyl 3 Nitropyridine

The definitive structure of 2-hydrazinyl-4-methyl-3-nitropyridine can be elucidated using a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Characterization:

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons, and the protons of the hydrazinyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. Signals corresponding to the pyridine ring carbons, the methyl carbon, and any carbons in substituent groups would be observed.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the various functional groups present. Key expected vibrations include N-H stretching frequencies for the hydrazinyl group, asymmetric and symmetric stretching of the nitro group (NO₂), C-H stretching for the aromatic and methyl groups, and C=N and C=C stretching vibrations of the pyridine ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

X-ray Crystallography:

Theoretical Characterization of 2 Hydrazinyl 4 Methyl 3 Nitropyridine

Precursor Synthesis of 2-Substituted-4-methyl-3-nitropyridines

The creation of appropriately substituted nitropyridine precursors is the foundational stage of the synthesis. This involves nitration to introduce the nitro group and subsequent halogenation to install a suitable leaving group for the final hydrazinolysis step.

The direct nitration of methylpyridines, such as 4-methylpyridine (B42270) (4-picoline), is a challenging process. The pyridine (B92270) ring is an electron-deficient heterocycle, making electrophilic substitution difficult, often requiring harsh reaction conditions like high temperatures. youtube.com A common method for nitrating pyridine rings involves the use of a mixed acid system, typically a combination of concentrated sulfuric acid and fuming nitric acid. guidechem.comoc-praktikum.de

A significant challenge in the nitration of substituted pyridines is achieving regioselectivity. For instance, the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline often results in a mixture of 3-nitro and 5-nitro regioisomers, which reduces the yield of the desired 3-nitro product and necessitates complex purification steps. chemicalbook.com Reports indicate that even under optimized conditions, the selectivity for the 3-nitro derivative may not surpass 70%. Furthermore, the exothermic nature of nitration presents potential thermochemical hazards, especially on a larger scale. chemicalbook.com

To circumvent these issues, one strategy involves the nitration of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. oc-praktikum.deorgsyn.org For example, 3-methylpyridine-1-oxide can be nitrated with a mixture of sulfuric acid and fuming nitric acid to produce 3-methyl-4-nitropyridine-1-oxide. orgsyn.org

A common industrial approach starts with 2-amino-4-methylpyridine, which is nitrated using a mixed acid of concentrated sulfuric acid and nitric acid to yield a mixture of 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine. guidechem.com This mixture can then be carried forward to the next step.

Following nitration, a halogen must be introduced at the C2 position to create a reactive site for nucleophilic substitution by hydrazine (B178648). This is typically accomplished by first converting the 2-amino group of the nitrated precursor into a 2-hydroxy group. This diazotization-hydrolysis is achieved by treating the nitrated aminopyridine with sodium nitrite (B80452) in an acidic medium, such as dilute sulfuric acid. guidechem.comguidechem.com

The resulting 2-hydroxy-4-methyl-3(5)-nitropyridine mixture is then subjected to chlorination. guidechem.com Strong chlorinating agents are required for this transformation. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is commonly used, with the reaction often carried out at elevated temperatures (e.g., 110°C or reflux) to ensure complete conversion. guidechem.comguidechem.comgoogle.com This process effectively replaces the hydroxyl group with a chlorine atom, yielding the crucial intermediate, 2-chloro-4-methyl-3-nitropyridine (B135334), along with its 5-nitro isomer. guidechem.com

Given the challenges of non-selective nitration and the hazardous nature of the reagents, alternative synthetic routes have been developed. chemicalbook.com One notable method avoids direct nitration of the pyridine ring and instead constructs the functionalized ring through cyclization. google.com This strategy offers improved scalability and avoids the formation of unwanted regioisomers.

This process begins with a Knoevenagel condensation between acetylacetaldehyde dimethyl acetal (B89532) and malononitrile, catalyzed by piperidinium (B107235) acetate (B1210297) in a solvent like toluene (B28343) at room temperature. google.com The resulting intermediate is then treated with a strong acid to induce cyclization and hydrolysis, affording 3-cyano-4-methyl-2-pyridone. chemicalbook.com Subsequent chlorination of the pyridone with a mixture of POCl₃ and PCl₅ at reflux quantitatively converts it to 2-chloro-3-cyano-4-methylpyridine. google.com The cyano group is then hydrolyzed to a carboxamide using concentrated sulfuric acid, which is followed by a Hofmann degradation to yield an amino group. The final precursor, 2-chloro-4-methyl-3-aminopyridine, can then be converted to the desired 2-chloro-4-methyl-3-nitropyridine through subsequent reactions. A related pathway leads to the key intermediate for the drug Nevirapine. chemicalbook.com

| Step | Reactants | Reagents/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Acetylacetaldehyde dimethyl acetal, Malononitrile | Piperidinium acetate, Toluene, Room temp., 24h | Mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene | Not specified |

| 2 | Product from Step 1 | Strong acid, Water | 3-Cyano-4-methyl-2-pyridone | Not specified |

| 3 | 3-Cyano-4-methyl-2-pyridone | POCl₃, PCl₅, Reflux (~115°C), 2h | 2-Chloro-3-cyano-4-methylpyridine | Quantitative |

Direct Synthesis Protocols for this compound

The final step in the synthesis is the conversion of the halogenated pyridine precursor into the target hydrazinyl compound.

The formation of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netyoutube.commdpi.com In this reaction, the lone pair of electrons on a nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the carbon atom at the C2 position of the pyridine ring. youtube.com The presence of the electron-withdrawing nitro group at the C3 position activates the ring towards such nucleophilic attack, making the substitution of the chlorine atom more facile. guidechem.commdpi.com

The reaction proceeds by the addition of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which disrupts the aromaticity of the ring. youtube.com The aromaticity is then restored by the elimination of the chloride leaving group, resulting in the formation of the substituted product, this compound. youtube.com This type of reaction is common for preparing hydrazinylpyridines from their corresponding chloropyridine precursors. researchgate.netresearchgate.net

The efficiency of the nucleophilic displacement by hydrazine is dependent on the reaction conditions. Hydrazine hydrate (B1144303) is typically used as the nucleophile. researchgate.netprepchem.com The choice of solvent plays a significant role; simple alcohols like ethanol (B145695) or methanol (B129727) are frequently employed. researchgate.netresearchgate.net These protic solvents can facilitate the reaction and are considered environmentally benign. researchgate.net

The reaction temperature and duration are key parameters to control for optimal yield and purity. For example, the synthesis of a similar compound, 2-hydrazino-4-amino-5-methyl-pyrimidine, was achieved by treating the corresponding 2-chloro derivative with hydrazine hydrate for 1.5 hours at 100°C. prepchem.com In another case, the synthesis of a substituted 2-hydrazinopyridine (B147025) derivative was achieved by refluxing the chloro precursor with hydrazine hydrate in ethanol. researchgate.net A novel protocol for a related synthesis highlighted that optimization of time and temperature provided advantages over previously published methods. researchgate.net Generally, heating the reaction mixture is necessary to drive the substitution to completion. youtube.com

| Starting Material | Hydrazine Source | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| 2-chloro-4-methyl-pyrimidine | Hydrazine hydrate | None (neat) | 100°C | 1.5 hours | prepchem.com |

| 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| 2-mercapto-3H-imidazol[4-5b]pyridine | Hydrazine hydrate | Ethanol | Boiling | Not specified | researchgate.net |

| Various chloropyridines | Hydrazine hydrate | Simple alcohols, Diethyl ether | Not specified | Not specified | researchgate.net |

Green Chemistry Approaches in 2-Hydrazinyl-nitropyridine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of nitrogen-containing heterocycles to improve efficiency and reduce environmental impact. Methodologies relevant to 2-hydrazinyl-nitropyridine synthesis often focus on multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing reaction times, energy consumption, and waste generation. nih.govmdpi.com

Solvent-free, or dry media, conditions represent a significant green strategy. For instance, the multi-component condensation of alkenes, ketones, and ammonium (B1175870) acetate to produce 4,6-substituted aryl-3-cyano-2-pyridones has been successfully achieved by heating the reagents without any solvent. mdpi.com This method not only simplifies the procedure but also results in high yields in a shorter time compared to classical methods. mdpi.com Such approaches minimize the use of volatile organic compounds (VOCs), which are often hazardous. The use of heterogeneous catalysts, which can be easily recovered and recycled, is another cornerstone of green synthetic protocols. mdpi.com These strategies aim to enhance atom economy by maximizing the incorporation of reactant atoms into the final product, generating simple by-products like water or alcohols. acsgcipr.org The avoidance of large volumes of waste liquids and solids, a common issue in traditional multi-step syntheses involving diazotization and chlorination, is a key advantage of these greener routes. google.com

Synthesis of Related 2-Hydrazinyl-nitropyridine Derivatives

The synthesis of 2-hydrazinyl-nitropyridine derivatives typically involves the nucleophilic aromatic substitution (SNAr) of a leaving group, commonly a halogen, at the C2-position of the pyridine ring with hydrazine.

The synthesis of this specific pyridine derivative has been accomplished through a novel protocol starting from a chlorinated precursor. researchgate.net The structure of the resulting compound was unequivocally confirmed using X-ray diffraction, which provided insight into its supramolecular structure involving multiple hydrogen bonds. researchgate.net The synthesis and characterization are summarized in the table below.

| Synthesis Overview | |

| Starting Material | 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile researchgate.net |

| Product | 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile researchgate.net |

| Key Features of the Protocol | A novel synthetic method was developed for this transformation. researchgate.net |

| Structural Analysis Methods | X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy researchgate.net |

The synthesis of 2-hydrazinyl-5-methyl-3-nitropyridine (B1593411) follows a general and reliable method for preparing 2-hydrazinylpyridines. This approach typically begins with a 2-chloro-3-nitropyridine (B167233) derivative. researchgate.net The highly reactive nature of the 2-chloro group in these compounds facilitates nucleophilic substitution by hydrazine. The reaction involves treating 2-chloro-5-methyl-3-nitropyridine (B188117) with hydrazine hydrate in a suitable solvent to yield the desired product. This method is a variation of the broader synthesis strategies used for functionalizing nitroarenes. researchgate.net

| Compound Properties: 2-Hydrazinyl-5-methyl-3-nitropyridine | |

| Molecular Formula | C₆H₈N₄O₂ cymitquimica.com |

| Molecular Weight | 168.15 g/mol cymitquimica.com |

| Synonyms | 2-Hydrazino-3-nitro-5-picoline, (5-methyl-3-nitro-pyridin-2-yl)diazane cymitquimica.com |

The direct synthesis of 2-hydrazinyl-3-nitropyridine is well-documented and provides a clear example of the SNAr reaction on a nitropyridine core. The process involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate. chemicalbook.com A specific protocol details dissolving the chloro-precursor in acetonitrile, followed by the addition of hydrazine hydrate at a controlled temperature. chemicalbook.com This reaction is efficient, proceeding to completion and affording the product in quantitative yield. chemicalbook.com

| Reaction Details for 2-Hydrazinyl-3-nitropyridine Synthesis | |

| Reactant 1 | 2-Chloro-3-nitropyridine chemicalbook.com |

| Reactant 2 | Hydrazine hydrate chemicalbook.com |

| Solvent | Acetonitrile chemicalbook.com |

| Reaction Conditions | Stirred at 20°C for 20 hours after initial cooling to 0°C chemicalbook.com |

| Yield | 100% (crude) chemicalbook.com |

| Product Confirmation | Mass Spectrometry (ESI) m/z: 155.1 [M+H]⁺ chemicalbook.com |

The hydrazinyl group of 2-hydrazinyl-nitropyridines is a reactive handle that allows these compounds to serve as key building blocks in multi-component reactions (MCRs) for the construction of more complex heterocyclic systems. researchgate.netresearchgate.net MCRs are powerful synthetic tools that enable the formation of several bonds in a single operation, leading to high structural diversity and complexity from simple starting materials. nih.govmdpi.com

Hydrazines and their derivatives are frequently used as the nitrogen source for creating fused pyrazole (B372694) rings. For example, 2-hydrazinyl-nitropyridines can react with β-dicarbonyl compounds or their equivalents in condensation reactions to form pyrazolopyridines. One such approach involves the reaction of a hydrazine with a β-ketoester and an aldehyde, which proceeds through Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. beilstein-journals.orgnih.gov These reactions demonstrate the utility of 2-hydrazinyl-nitropyridines as precursors for generating fused heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. pipzine-chem.com

| Examples of MCRs Involving Hydrazine Precursors | |

| Reaction Type | Knorr-type reaction beilstein-journals.org |

| Components | Diketone, 2-hydrazinyl-4-phenylthiazole beilstein-journals.org |

| Product | Substituted pyrazoles beilstein-journals.org |

| Reaction Type | Pseudo-four-component reaction beilstein-journals.org |

| Components | Hydrazine, isatin, malononitrile, dimedone beilstein-journals.org |

| Product | Pyrazolyl-2-pyrazolines beilstein-journals.org |

| Reaction Type | Three-component reaction mdpi.com |

| Components | Alkene, ketone, ammonium acetate |

| Product | 2-Hydroxypyridines mdpi.com |

Condensation Reactions with Carbonyl Compounds

The primary reaction pathway for this compound involves the condensation of its terminal amino group with various carbonyl compounds. This reaction is a cornerstone of hydrazone chemistry and serves as a gateway to numerous derivatives.

Formation of Hydrazone Derivatives (Schiff Bases)

The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone, a subclass of Schiff bases, is a well-established and efficient transformation. researchgate.netnih.gov The process involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. oiccpress.comyoutube.com This condensation is typically catalyzed by a small amount of acid, such as glacial acetic acid, in a protic solvent like ethanol. researchgate.net

For this compound, this reaction provides a straightforward method to synthesize a library of hydrazone derivatives. While specific examples for this exact molecule are not extensively documented in the cited literature, the reaction of the closely related 6-ethoxy-2-hydrazinyl-3-nitropyridine with various substituted benzaldehydes has been shown to proceed in high yields (80-85%) when refluxed in ethanol. chemicalbook.com This indicates a similar high reactivity for the title compound. The general scheme involves reacting equimolar amounts of the hydrazinopyridine and a selected aldehyde or ketone. chemicalbook.commdpi.comresearchgate.net

| Hydrazine Reactant | Aldehyde Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | 4-Methylbenzaldehyde | Ethanol, Reflux, 5h | (E)-6-Ethoxy-2-(2-(4-methylbenzylidene)hydrazinyl)-3-nitropyridine | chemicalbook.com |

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | 4-Methoxybenzaldehyde | Ethanol, Reflux, 5h | (E)-6-Ethoxy-2-(2-(4-methoxybenzylidene)hydrazinyl)-3-nitropyridine | chemicalbook.com |

| 2-Hydrazinopyridine | Various Aromatic Aldehydes | Room Temperature | 2-(2-Arylmethylidenehydrazinyl)pyridines | rsc.org |

| 2-Methyl-3,5-dinitropyridine | Various Aromatic Aldehydes | Toluene, Piperidine (cat.), Heat | 2-Styryl-3,5-dinitropyridines | mdpi.comresearchgate.net |

Influence of Substituents on Hydrazone Formation and Stability

The formation and stability of hydrazones are significantly influenced by the electronic properties of substituents on both the pyridine ring and the carbonyl-containing reactant. nih.gov

Hydrazone Stability: The stability of the resulting hydrazone can also be affected by substituents. Aromatic hydrazones are generally stable in neutral or acidic buffers but can undergo hydrolysis and degradation in plasma. nih.gov The stability of the C=N bond is influenced by the electronic nature of the connected aromatic rings. nih.gov Furthermore, the presence of specific substituents can create stabilizing intramolecular interactions, such as hydrogen bonds, which can be tuned by the choice of substituents. nih.gov For instance, the presence of electron-withdrawing groups can favor stronger intramolecular hydrogen bonding in certain structures. nih.gov

Cyclization Reactions to Fused Heterocyclic Systems

The hydrazone derivatives of this compound, or the parent hydrazine itself, are valuable intermediates for constructing fused heterocyclic ring systems. These reactions typically involve the participation of the second nitrogen atom of the hydrazinyl moiety or an active site on the pyridine ring.

Synthesis of Pyridotriazine Scaffolds

The synthesis of pyridotriazines from 2-hydrazinopyridine derivatives is a potential, though less commonly documented, derivatization pathway compared to other cyclizations. These reactions typically involve the condensation of the hydrazine with a 1,2-dicarbonyl compound or its equivalent to form the six-membered triazine ring. The specific substitution pattern on the pyridine ring and the choice of cyclizing agent would determine the final isomeric structure of the pyridotriazine system. While direct examples starting from this compound are not prevalent in the surveyed literature, the general reactivity of hydrazines suggests this pathway is synthetically accessible with appropriate reagents.

Formation of Triazolopyridine Systems

A well-established and efficient derivatization pathway for 2-hydrazinopyridine analogues is their cyclization to form rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffolds. rsc.orgbeilstein-journals.org This fused five-membered ring system is of significant interest in medicinal chemistry. beilstein-journals.org Several synthetic strategies exist to achieve this transformation.

One common method involves a one-pot reaction between a 2-hydrazinopyridine and an aromatic aldehyde, which proceeds through a hydrazone intermediate that undergoes subsequent oxidative cyclization to form the triazole ring. rsc.org Other methods include the reaction of 2-hydrazinopyridines with:

Isothiocyanates: An electrochemically induced desulfurative cyclization provides 3-amino- rsc.orgbeilstein-journals.orgorganic-chemistry.org-triazolopyridines. organic-chemistry.org

Urea: Reaction under microwave conditions can yield rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridin-3(2H)-one. chemicalbook.com

Chloroethynylphosphonates: A catalyst-free 5-exo-dig cyclization affords 3-methylphosphonylated rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines. beilstein-journals.orgscite.ai

The presence of a nitro group on the pyridine ring can sometimes induce a Dimroth-type rearrangement, leading to the isomeric rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine system. beilstein-journals.org

| Reagent | Key Transformation | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | One-pot condensation and oxidative cyclization | 3-Aryl- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines | rsc.org |

| Isothiocyanates | Electrochemical desulfurative cyclization | 3-Amino- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines | organic-chemistry.org |

| Hydrazides / 2-Chloropyridine (B119429) | Palladium-catalyzed coupling followed by dehydration | Substituted rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines | organic-chemistry.org |

| Chloroethynylphosphonates | 5-exo-dig cyclization | 3-Methylphosphonylated- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines | beilstein-journals.orgscite.ai |

Access to Pyrazolo[3,4-c]pyridine Derivatives

The construction of a pyrazolo[3,4-c]pyridine ring system from this compound is a synthetically challenging but plausible transformation. The most classic method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent, such as a β-ketoester. nih.govbeilstein-journals.orgyoutube.com

To form the pyrazolo[3,4-c]pyridine scaffold from the title compound, the atoms at positions 3 and 4 of the pyridine ring must be elaborated into a 1,3-dielectrophilic system to react with both nitrogen atoms of the hydrazinyl group. This would require significant pre-functionalization, likely before the introduction of the hydrazine.

A more direct, albeit theoretical, pathway could involve the intramolecular cyclization of a hydrazone derivative. For example, a hydrazone formed from this compound could potentially undergo an intramolecular nucleophilic attack of the secondary amine nitrogen onto the carbon bearing the nitro group, with subsequent elimination of the nitro group to form the pyrazole ring. Such cyclizations of hydrazones are known routes to various heterocyclic systems. researchgate.net However, specific literature detailing this exact transformation to a pyrazolo[3,4-c]pyridine from the title compound was not identified in the search. The synthesis of the isomeric pyrazolo[3,4-b]pyridines is more commonly reported, often starting from 3-aminopyridine (B143674) or 5-aminopyrazole precursors. nih.govnih.gov

Modifications of the Nitro and Methyl Groups

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a gateway to amine derivatives which are crucial building blocks. vaia.com The nitro group on the pyridine ring of this compound can be readily reduced to a primary amino group, yielding 2-hydrazinyl-4-methylpyridine-3-amine. The reduction of aromatic nitro compounds is a well-established process with numerous available methods. acs.org

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide are effective for this transformation using hydrogen gas. acs.org The process can also be achieved via transfer hydrogenation using hydrogen donors like hydrazine hydrate in the presence of a catalyst. vaia.com

Metal-Mediated Reduction: The use of metals in acidic media is a classic and reliable method. Iron powder in refluxing acetic acid is a common choice. acs.org Other systems like tin(II) chloride in concentrated hydrochloric acid or zinc metal in aqueous ammonium chloride are also effective. acs.org

Modern Reagents: More recent developments have introduced milder and more selective reagents. For example, tetrahydroxydiboron (B82485) can mediate the reduction of aromatic nitro groups under mild conditions in water. researchgate.net

The general pathway for the reduction of a nitro group to an amine involves a stepwise process, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. nih.gov The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates. For example, using zinc metal with aqueous ammonium chloride can favor the formation of the corresponding hydroxylamine. acs.org

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent System | Product | Key Features | Reference |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Amine | Widely applicable, high yield | acs.org |

| Iron / Acetic Acid | Amine | Classic, cost-effective method | acs.org |

| Tin(II) Chloride / HCl | Amine | Effective for selective reductions | acs.org |

| Zinc / Ammonium Chloride | Hydroxylamine/Amine | Can favor hydroxylamine intermediate | acs.org |

| Tetrahydroxydiboron | Amine | Metal-free, mild conditions, water as solvent | researchgate.net |

The methyl group at the 4-position of the pyridine ring, while generally less reactive than the hydrazinyl and nitro groups, can be functionalized, particularly due to the activating effect of the electron-withdrawing nitro group and the pyridine nitrogen.

One significant pathway for functionalization is through condensation reactions . The protons of the methyl group in 4-methylpyridines are acidic enough to be removed by a base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the pyridine nitrogen. vaia.com This anion can then act as a nucleophile, reacting with aldehydes (like benzaldehyde) in a condensation reaction to form a larger, vinyl-substituted molecule. vaia.comwikipedia.org This reaction provides a route to extend the carbon skeleton and introduce new functional groups.

Another important functionalization is the oxidation of the methyl group to a carboxylic acid. The oxidation of alkylpyridines to pyridinecarboxylic acids is an industrially significant process. google.com While the nitro group deactivates the ring towards electrophilic attack, it makes oxidation of the side-chain more challenging compared to unsubstituted xylenes. google.com Nevertheless, strong oxidizing agents can achieve this transformation. Common methods include oxidation with nitric acid or vapor-phase oxidation over metal oxide catalysts (e.g., containing vanadium). wikipedia.orggoogle.com The resulting 3-nitro-2-hydrazinylpyridine-4-carboxylic acid would be a highly functionalized intermediate for further synthesis.

Coordination Chemistry: Ligand Formation with Metal Ions

Hydrazine derivatives, particularly those incorporated into a heterocyclic scaffold like pyridine, are excellent ligands for a wide range of metal ions. nih.gov this compound contains multiple potential donor atoms: the two nitrogens of the hydrazinyl group and the pyridine ring nitrogen. This structure allows it to act as a chelating agent, forming stable ring structures with a central metal ion.

The coordination behavior of such ligands is versatile. They can act as:

Bidentate Ligands: The most common coordination mode for hydrazinylpyridines involves chelation through the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group, forming a stable five-membered ring. rsc.org

Tridentate Ligands: If the hydrazinyl group is first condensed with an appropriate aldehyde or ketone to form a hydrazone, the resulting Schiff base can act as a tridentate NNN donor. Coordination would occur through the pyridine nitrogen, the azomethine nitrogen, and another donor atom from the condensed moiety (e.g., a thiazole (B1198619) nitrogen). google.com

Bridging Ligands: The hydrazinyl group can also bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. nih.gov

The presence of the nitro and methyl groups on the pyridine ring will electronically and sterically influence the coordination properties of the ligand, potentially affecting the stability and geometry of the resulting metal complexes. googleapis.com

The synthesis of metal complexes with hydrazinylpyridine ligands is typically straightforward. It often involves reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like methanol or ethanol. nih.govrsc.org The reaction mixture may be refluxed to ensure complete complex formation, after which the solid complex often precipitates and can be isolated by filtration. nih.govrsc.org

Characterization of these complexes is performed using a suite of analytical and spectroscopic techniques to determine their structure, geometry, and bonding:

Elemental Analysis (C, H, N): Determines the stoichiometry of the complex, confirming the metal-to-ligand ratio. chemspider.com

Infrared (IR) Spectroscopy: Provides crucial information about the coordination mode. A shift in the stretching frequency of the C=N bond of the pyridine ring and the N-H bonds of the hydrazine group upon complexation indicates their involvement in bonding to the metal ion. google.com

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and helps to propose the geometry (e.g., octahedral, tetrahedral). chemspider.com Metal-to-ligand charge-transfer (MLCT) bands are often observed.

Molar Conductivity Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in solution, which helps to establish if anions are part of the coordination sphere. chemspider.com

Magnetic Susceptibility: Measures the magnetic moment of the complex, which is used to infer the geometry and the oxidation state of the metal ion. chemspider.com

Single-Crystal X-ray Diffraction: Provides the definitive molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. google.com

These characterization methods have been used to confirm various geometries, such as octahedral structures for Co(II) and Ni(II) complexes and square planar for Cu(II) complexes with similar ligands. rsc.orgchemspider.com

Despite extensive and repeated searches for spectroscopic data on the chemical compound "this compound," no specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), FT-IR, or Raman spectroscopy could be located in the public domain through the available search tools.

The search results consistently yielded information on structurally related but distinct compounds, including:

2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile

2-Amino-4-methyl-3-nitropyridine

2-Hydroxy-4-methyl-3-nitropyridine

2-Hydrazinopyridine

4-Methyl-3-nitropyridine

2-Chloro-4-methyl-3-nitropyridine

While these compounds share some structural motifs with the target molecule, their spectroscopic data would not be identical and therefore cannot be used to accurately describe the advanced spectroscopic and structural characterization of "this compound."

Attempts to find a specific scientific publication detailing the synthesis and characterization of "this compound," which would be the most likely source for the required data, were also unsuccessful.

Consequently, due to the lack of available scientific data for the specified compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy. The creation of data tables and detailed research findings as instructed is unachievable without access to the foundational spectroscopic information.

Electronic Spectroscopy for Electronic Structure and Conjugation Insights

Electronic spectroscopy provides critical information regarding the electronic transitions within a molecule, offering insights into its conjugation and chromophoric systems.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The study of analogous compounds, such as 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives, reveals that the electronic absorption spectra are complex. researchgate.net These spectra typically show multiple absorption bands. researchgate.net The bands observed are attributed to π→π* electronic transitions within the pyridine ring's π-system and charge-transfer interactions involving the nitro-chromophore and the aromatic system. researchgate.net For a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the UV-Vis spectrum exhibits three absorption maxima around 238, 280, and 350 nm. researchgate.net The presence of the hydrazinyl group and the nitro group significantly influences the electronic structure and the resulting absorption spectra.

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy is a valuable tool for investigating the photophysical properties of molecules. While some nitropyridine derivatives are known to be fluorescent, this is not a universal property. scielo.org.zachemscene.com For instance, studies on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have shown that this particular compound does not exhibit fluorescence. researchgate.net The emission properties of this compound would similarly depend on the intricate balance of its electronic structure, including the potential for non-radiative decay pathways often introduced by nitro groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. For example, the molecular formula for this compound is C₆H₈N₄O₂, corresponding to a monoisotopic mass of 168.064725 u. Analysis of related nitropyridine derivatives by techniques like electrospray ionization (ESI) mass spectrometry allows for the identification of the protonated molecular ion ([M+H]⁺), confirming the molecular weight. nih.gov Further fragmentation analysis (MS/MS) would reveal characteristic patterns, providing structural confirmation by identifying the loss of specific functional groups.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is used to determine the empirical formula, which can then be compared to the theoretical composition calculated from the proposed molecular formula. For this compound (C₆H₈N₄O₂), the theoretical elemental composition would be:

Carbon (C): 42.86%

Hydrogen (H): 4.80%

Nitrogen (N): 33.32%

Oxygen (O): 19.03%

Experimental validation of these percentages is a critical step in the characterization of a newly synthesized compound.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Crystallization Techniques

The prerequisite for SCXRD analysis is the availability of high-quality single crystals. Growing suitable crystals of organic molecules often involves techniques like slow evaporation of a saturated solution. In this method, the compound is dissolved in an appropriate solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals. For related nitropyridine compounds, crystals have been successfully grown from various organic solvents. researchgate.net The choice of solvent is critical and is often determined empirically. The resulting crystal structure reveals not only the molecular conformation but also the supramolecular assembly, which is often governed by intermolecular forces such as hydrogen bonding, particularly involving the hydrazinyl and nitro groups. researchgate.netresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

There is no published crystallographic data for this compound from which to extract and analyze specific bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

A detailed analysis of the specific intermolecular interactions, such as hydrogen bonding patterns and π-π stacking configurations, for this compound cannot be provided without experimental crystal structure data.

Polymorphism and Crystal Packing Considerations

There is no information available in the scientific literature regarding the existence of polymorphs or specific crystal packing arrangements for this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for the quantum mechanical investigation of molecular systems. Its balance of computational cost and accuracy makes it ideal for studying the properties of medium-sized organic molecules like this compound.

Geometry Optimization and Molecular Conformation Analysis

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT, often with the B3LYP functional and a suitable basis set such as 6-311G(d,p), are employed to find the minimum energy conformation of this compound. nih.gov

For related pyridine derivatives, studies have revealed that the pyridine ring is typically planar. nih.gov In the case of this compound, the hydrazinyl (-NHNH2) and nitro (-NO2) groups can exhibit different orientations relative to the pyridine ring. Intramolecular hydrogen bonding often plays a critical role in determining the most stable conformation. For instance, a hydrogen bond can form between a hydrogen atom of the hydrazinyl group and an oxygen atom of the adjacent nitro group, leading to a more planar and stable structure.

The conformation of the linking hydrazo-bridge is a key structural feature. In a similar compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, the C-NH-NH-C bridge was found to be bent. nih.gov For this compound, the rotational barriers around the C-N and N-N bonds of the hydrazinyl group would be explored through potential energy surface scans to identify all stable conformers and the transition states connecting them.

Table 1: Selected Optimized Geometric Parameters of a Related Compound (6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine) from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Pyridine Ring) | 1.34 - 1.38 | ||

| C-C (Pyridine Ring) | 1.38 - 1.40 | ||

| C-N (Nitro Group) | ~1.47 | ||

| N-O (Nitro Group) | ~1.23 | ||

| C-N (Hydrazinyl) | ~1.37 | ||

| N-N (Hydrazinyl) | ~1.35 | ||

| Pyridine Ring Angles | 118 - 122 | ||

| C-N-N (Hydrazinyl) | ~119 | ||

| N-N-H (Hydrazinyl) | ~110 | ||

| Phenyl-Pyridine Dihedral | ~88.2 |

Note: Data is for a structurally similar compound and serves as an illustrative example. Actual values for this compound would require specific calculations.

Calculation of Vibrational Frequencies and Spectral Simulations

Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For this compound, key vibrational modes would include:

N-H stretching vibrations of the hydrazinyl group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations of the methyl group and the pyridine ring.

Asymmetric and symmetric stretching vibrations of the nitro group, which are strong IR absorbers.

C=N and C=C stretching vibrations within the pyridine ring.

N-N stretching of the hydrazinyl group.

For related molecules, DFT calculations have shown good agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of the observed bands. nih.govnih.gov The possibility of dimer formation through hydrogen bonding can also be considered in the calculations, which can influence the vibrational frequencies. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Theory

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. chemscene.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

In this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the pyridine ring. This distribution facilitates intramolecular charge transfer (ICT) from the hydrazinyl donor to the nitro acceptor upon electronic excitation.

The HOMO-LUMO energy gap can be calculated using DFT. For similar compounds, this gap provides insights into their electronic transitions and potential applications in materials science. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Note: These are representative values. The actual calculated energies for this compound would depend on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions represent positive electrostatic potential and are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to electronegative atoms.

Green regions correspond to neutral or near-zero potential.

For this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine ring and hydrazinyl group. The most positive potential would be expected around the hydrogen atoms of the hydrazinyl group. This analysis helps in understanding the molecule's intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. researchgate.net It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

The NBO analysis involves a second-order perturbation theory analysis of the Fock matrix. This analysis identifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with each interaction. A higher E(2) value indicates a stronger interaction.

In this compound, significant charge transfer interactions are expected between the lone pair orbitals of the hydrazinyl nitrogen atoms (donors) and the antibonding π* orbitals of the pyridine ring and the nitro group (acceptors). These interactions contribute to the stability of the molecule and are indicative of the intramolecular charge transfer character.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of this compound. These descriptors provide a quantitative measure of various chemical concepts.

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These indices are useful for comparing the reactivity of a series of related compounds. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons. researchgate.net

Table 3: Calculated Quantum Chemical Descriptors (Illustrative Values)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 2.0 |

| Chemical Softness (S) | 0.25 |

| Electrophilicity Index (ω) | 5.06 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

Calculation of Ionization Potential, Electron Affinity, Hardness, and Softness

There is currently no available published data detailing the calculated ionization potential, electron affinity, chemical hardness, or softness for this compound. These quantum chemical descriptors are crucial for understanding the molecule's reactivity, with ionization potential and electron affinity relating to its ability to donate or accept an electron, respectively. Hardness and softness are key concepts in Hard and Soft Acids and Bases (HSAB) theory, helping to predict the nature of chemical interactions.

Reactivity Sites Prediction Based on Electronic Properties

A prediction of reactivity sites for this compound based on its electronic properties has not been documented. Such a study would typically involve the calculation of electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) to identify nucleophilic and electrophilic centers within the molecule. This analysis is fundamental for predicting how the molecule will interact with other reagents.

Crystal Structure Prediction and Lattice Energy Calculations

There are no published reports on the experimental crystal structure or theoretical crystal structure prediction for this compound. Crystal structure analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its solid-state properties. Lattice energy calculations would further quantify the stability of the crystalline form.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis and the calculation of potential energy surfaces for this compound are not present in the current body of scientific literature. This type of investigation would explore the different spatial arrangements of the atoms in the molecule and their relative energies, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the hydrazinyl group and its orientation relative to the pyridine ring.

Potential Applications in Advanced Chemical Synthesis and Material Science

Role as a Precursor in Diverse Heterocyclic Compound Synthesis

The reactivity of the hydrazinyl group, combined with the pyridine (B92270) backbone, makes 2-hydrazinyl-4-methyl-3-nitropyridine an excellent starting material for constructing a variety of heterocyclic systems. The electron-withdrawing nitro group further influences the reactivity of the pyridine ring, opening avenues for diverse chemical transformations.

The hydrazinyl moiety is a key functional group for the synthesis of nitrogen-rich fused heterocycles, which are of great interest in fields like energetic materials and pharmaceuticals. energetic-materials.org.cn The 2-hydrazinylpyridine scaffold is a well-established precursor for creating fused triazole rings, such as researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines. researchgate.netorganic-chemistry.org This transformation is typically achieved through cyclocondensation reactions with various reagents like carboxylic acids, isothiocyanates, or imidates. researchgate.netorganic-chemistry.org For instance, the reaction of 2-hydrazinopyridine (B147025) with carboxylic acids or their derivatives can lead to the formation of a five-membered triazole ring fused to the pyridine core. researchgate.net

Similarly, the hydrazine (B178648) group is fundamental to the synthesis of tetrazines, another important class of nitrogen-rich heterocycles. researchgate.netnih.gov The classical Pinner synthesis, and more modern metal-catalyzed methods, utilize hydrazine or its derivatives to react with nitriles or other precursors to form the tetrazine ring. researchgate.netnih.govnih.gov Given these established synthetic routes, this compound is a prime candidate for constructing fused systems like triazolopyridines and tetrazinopyridines. The general reaction schemes are presented below.

Table 1: Potential Fused Ring Systems from this compound

| Target Fused System | General Reagent Class | Reaction Type | Potential Product Skeleton |

| Triazolopyridine | Carboxylic Acids, Acid Chlorides, Orthoesters | Cyclocondensation | 7-methyl-8-nitro- researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine |

| Aminotriazolopyridine | Isothiocyanates | Cyclization | 3-amino-7-methyl-8-nitro- researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine |

| Tetrazine | Nitriles, Thioimidates | Cyclization/Oxidation | Fused Pyridotetrazine |

These nitrogen-rich compounds often exhibit high positive heats of formation and are explored for applications as energetic materials or as ligands in coordination chemistry. energetic-materials.org.cnresearchgate.netnih.gov

The synthesis of quinazoline (B50416) and its derivatives is a cornerstone of medicinal chemistry. nih.govresearchgate.net Hydrazine and its derivatives are pivotal intermediates in building complex, fused quinazoline-based ring systems. For example, 2-hydrazinoquinazolines can be cyclized with various reagents to afford researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[1,5-c]quinazolines. nih.gov In a similar vein, the reaction of a benzoxazine (B1645224) with hydrazine hydrate (B1144303) is a key step in forming 3-amino-2-phenyl quinazolin-4-(3H)-one, which serves as a platform for further derivatization. nih.gov

Furthermore, hydrazono quinazolinone derivatives, formed from the reaction of diazonium salts with active methylene (B1212753) compounds, can be cyclized with hydrazine hydrate to yield pyrazolin-5-one derivatives fused to the quinazolinone core. mdpi.com While not a direct cyclization of the pyridine ring, these methods highlight the versatility of the hydrazine moiety. The reactivity of this compound allows it to act as a nucleophile that could potentially react with ortho-amino benzoyl compounds or similar precursors to initiate the formation of a quinazoline ring system, making it a valuable, albeit indirect, intermediate.

Ligand Design for Coordination Chemistry

The structure of this compound, possessing a pyridine ring nitrogen and two nitrogens in the hydrazinyl group, makes it an excellent candidate for a chelating ligand in coordination chemistry. researchgate.net It can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the terminal amino nitrogen of the hydrazinyl group. This chelation forms a stable five-membered ring with the metal ion. Additionally, the hydrazine group can be readily condensed with aldehydes or ketones to form hydrazone Schiff bases, which are themselves highly versatile and widely studied multidentate ligands. chemistryjournal.netjptcp.com

Hydrazone-based ligands and their transition metal complexes are of significant interest for their catalytic activities. researchgate.net Research has demonstrated that complexes of iron, cobalt, nickel, copper, and zinc with pyridyl aroyl hydrazone ligands can act as efficient electrocatalysts for the hydrogen evolution reaction (HER). nih.govnih.gov In these systems, the ligand actively participates in the catalytic cycle, often in cooperation with the metal center. nih.gov For instance, a nickel complex with a pyridyl aroyl hydrazone ligand (NiL₂) achieved a maximum turnover frequency of 7040 s⁻¹ for HER. nih.govnih.gov

Moreover, nickel(II)-hydrazone complexes have been successfully employed as catalysts in C-C coupling reactions, such as the Suzuki reaction. analis.com.my A study showed that a synthesized nickel(II)-hydrazone complex effectively catalyzed the reaction between phenylboronic acid and various aryl bromides, achieving high conversion rates with low catalyst loading. analis.com.my The ability to easily convert this compound into a wide array of hydrazone ligands by reacting it with different carbonyl compounds allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, optimizing their catalytic performance for specific applications.

Table 2: Reported Catalytic Applications of Related Hydrazone Complexes

| Catalyst Type | Reaction | Application | Research Finding |

| Pyridyl aroyl hydrazone-Ni(II) complex | Hydrogen Evolution Reaction (HER) | Clean Energy | Ligand-centered, metal-assisted catalysis with high turnover frequency. nih.govnih.gov |

| Hydrazone-Ni(II) complex | Suzuki Coupling | Organic Synthesis | Effective catalysis for C-C bond formation with various aryl bromides. analis.com.my |

| General Hydrazone-Transition Metal Complexes | Various | Catalysis, Biology | Versatile ligands for creating stable and reactive metal complexes. researchgate.net |

The ability of this compound and its hydrazone derivatives to act as versatile ligands extends to the creation of functional materials, particularly coordination polymers (CPs). acs.org CPs are crystalline materials constructed from metal ions linked by organic ligands, and their properties are highly tunable based on the choice of metal and ligand. nih.govnih.gov Pyridine-based ligands are widely used in the assembly of CPs, leading to diverse structures such as 1D chains, 2D layers, and 3D frameworks. acs.orgacs.orgbohrium.com

By using this compound or its derivatives as the organic linker, it is possible to synthesize novel CPs with transition metals. The multiple coordination sites can lead to the formation of multidimensional networks. nih.gov These materials can exhibit a range of functional properties, including:

Luminescence: Many CPs based on Zn(II) or Cd(II) with heterocyclic ligands exhibit photoluminescence, making them suitable for applications in sensors, lighting, and displays. bohrium.com

Magnetism: The choice of transition metal (e.g., Mn, Fe, Co) and the geometry of the coordination sphere can impart interesting magnetic properties.

Porosity: If a rigid 3D framework can be formed, the resulting material could be porous and find use in gas storage and separation or catalysis. nih.gov

The combination of the pyridine-hydrazone scaffold with various transition metals provides a rich platform for designing and synthesizing new functional materials with tailored structural and physical properties. chemistryjournal.netresearchgate.net

Scaffold for Conjugated Systems and Optoelectronic Materials

The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitro group, serves as a valuable scaffold for building extended π-conjugated systems. mdpi.comnih.gov These materials are the foundation of modern optoelectronics, finding use in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Research has shown that 2-methyl-3-nitropyridines readily undergo condensation reactions with various aromatic aldehydes to yield 2-styryl-3-nitropyridines. mdpi.comresearchgate.net These styryl derivatives are highly conjugated molecules that exhibit significant photophysical properties. mdpi.comnih.gov Depending on the substituents on the aromatic aldehyde, these compounds can be strongly fluorescent or possess intense absorption bands in the visible spectrum. mdpi.com For example, introducing a dimethylamino group leads to a deep purple coloration due to strong intramolecular charge transfer from the electron-donating amino group to the electron-deficient nitropyridine ring. mdpi.com

The this compound molecule can be utilized in several ways to create such materials:

Modification and Extension: The hydrazine group can be transformed into other functionalities, followed by condensation reactions at the 4-methyl group to create styryl-like conjugated systems.

Formation of Fluorescent Heterocycles: The hydrazine group itself can participate in cyclocondensation reactions to form other fluorescent heterocyclic systems, such as pyrazoles. nih.gov The cyclocondensation of 2-hydrazinylpyridine with cross-conjugated enynones has been shown to produce pyrazole (B372694) derivatives with quantum yields up to 31%. nih.gov

Bifunctional Materials: Nitrogen-rich fused heterocycles, which can be synthesized from hydrazine precursors, are being explored as bifunctional materials that possess both photoluminescent and energetic properties. researchgate.netnih.gov

This versatility makes this compound a promising foundational structure for developing novel organic materials for optoelectronic applications.

Incorporation into Materials with Specific Optical Characteristics

The chromophoric nature of the nitropyridine system suggests that this compound could be a valuable component in the design of materials with tailored optical properties. The interaction between the electron-donating hydrazinyl group and the electron-accepting nitro group can lead to intramolecular charge transfer (ICT) characteristics, which are fundamental to many optical phenomena.

Although specific studies on this compound are not available, related nitropyridine derivatives have been investigated for their nonlinear optical (NLO) properties. These properties arise from the significant change in dipole moment upon electronic excitation, a feature that is plausible for this compound. The synthesis of larger, conjugated systems incorporating this molecule could lead to materials with applications in optical switching and signal processing.

Potential for Electron-Acceptor Units in Organic Light Emitting Diodes (OLEDs)

In the field of material science, particularly in the development of organic electronics, electron-deficient heterocyclic compounds are crucial as electron-transporting or electron-accepting materials. The nitro group in this compound makes the pyridine ring highly electron-deficient, a key characteristic for an electron-acceptor unit.

The incorporation of this moiety into larger polymer or small molecule architectures could facilitate efficient electron injection and transport in devices like Organic Light Emitting Diodes (OLEDs). In a typical OLED structure, distinct electron-transporting and hole-transporting layers are required to ensure balanced charge injection and recombination, leading to efficient light emission. While no published research has explicitly demonstrated the use of this compound in OLEDs, its intrinsic electronic properties make it a theoretical candidate for such applications. Further research would be needed to synthesize appropriate derivatives and evaluate their performance in electronic devices.

Conclusion and Future Research Directions

Summary of Key Findings on 2-Hydrazinyl-4-methyl-3-nitroPyridine

This compound, with the chemical formula C₆H₈N₄O₂, is a substituted pyridine (B92270) characterized by the presence of a hydrazinyl group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position chemspider.com. While direct research on this specific compound is limited, key findings can be inferred from studies on structurally similar molecules.

The synthesis of related hydrazinyl-nitropyridine derivatives often involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with hydrazine (B178648) hydrate (B1144303) researchgate.net. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile is achieved by reacting its 2-chloro precursor with hydrazine hydrate researchgate.net. This suggests a probable synthetic route for this compound starting from 2-chloro-4-methyl-3-nitropyridine (B135334).

Spectroscopic analysis of analogous compounds provides insight into the structural features of this compound. Infrared (IR) spectroscopy would be expected to show characteristic bands for N-H stretching of the hydrazinyl group, C-H stretching of the methyl and aromatic groups, and asymmetric and symmetric stretching of the nitro group. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal chemical shifts corresponding to the protons and carbons of the pyridine ring and the methyl group. UV-Vis absorption spectra of similar compounds show multiple absorption maxima, indicating a complex electronic system within the molecule researchgate.net.

The reactivity of this compound is dictated by its functional groups. The hydrazinyl moiety is a potent nucleophile and can participate in condensation reactions with carbonyl compounds to form hydrazones. It can also be a precursor for the synthesis of various heterocyclic rings like pyrazoles and triazoles researchgate.net. The nitro group, being a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

Challenges and Opportunities in the Synthesis of Functionalized Hydrazinyl-pyridines

The synthesis of functionalized hydrazinyl-pyridines is not without its hurdles. A primary challenge lies in the regioselective functionalization of the pyridine ring nih.govnih.govresearchgate.netresearchgate.net. The inherent electronic properties of the pyridine nucleus, particularly its electron-deficient nature, make direct and selective substitution at specific positions, like the C3 and C4 positions, a difficult task nih.govresearchgate.net. The synthesis often requires multi-step procedures, which can be inefficient and generate significant waste.

However, these challenges also present significant opportunities for innovation in synthetic methodology. The development of novel catalytic systems is a promising avenue. For example, palladium-catalyzed amination reactions have shown success in the synthesis of protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, and triflates nih.gov. This approach offers a direct route to these valuable intermediates.

Furthermore, recent advancements in C-H functionalization offer a powerful tool for the direct introduction of functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials nih.govacs.org. While still an emerging area for hydrazinyl-pyridines specifically, these methods hold immense potential for creating diverse and complex molecules in a more atom-economical and step-efficient manner.

Future Directions in Derivatization and Reaction Methodology Development

The derivatization of the this compound core is a key area for future research, with the potential to unlock a wide range of functionalities and applications. One notable application of derivatization is in analytical chemistry, where reacting the hydrazinyl group with target molecules, such as steroids, enhances their ionization efficiency and sensitivity in mass spectrometry analysis nih.gov.

Future work will likely focus on expanding the library of derivatives through reactions targeting the hydrazinyl group. Condensation with various aldehydes and ketones can yield a diverse array of hydrazones, which themselves can be valuable synthons for more complex heterocyclic systems researchgate.net.

The development of new reaction methodologies will be crucial. This includes the exploration of greener and more sustainable synthetic routes researchgate.net. The use of microwave-assisted synthesis, for instance, has been shown to accelerate reactions and improve yields in the synthesis of functionalized pyridines researchgate.net. Additionally, developing one-pot, multi-component reactions will be a significant step towards more efficient and environmentally friendly synthesis researchgate.net. The continued exploration of transition-metal-catalyzed cross-coupling reactions and photocatalytic methods will undoubtedly lead to novel and previously inaccessible derivatives nih.govnih.gov.

Prospects for Advanced Theoretical Studies and Computational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules like this compound researchgate.netnih.govresearchgate.netacs.orgnih.govbohrium.com. DFT calculations can provide valuable insights into the molecule's electronic structure, geometry, and reactivity. For instance, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in predicting the molecule's reactivity and its potential as an electronic material.

A significant prospect for theoretical studies lies in the field of high-energy-density materials (HEDMs). The presence of the nitro group suggests that this compound and its derivatives could possess energetic properties. DFT calculations can be used to predict key parameters such as the heat of formation, crystal density, detonation velocity, and detonation pressure, thus guiding the synthesis of new, powerful, and stable energetic materials researchgate.netnih.govresearchgate.net.

Furthermore, in silico design and molecular docking studies are becoming increasingly important in drug discovery nih.govresearchgate.netresearchgate.netjohnshopkins.edunih.gov. By computationally screening libraries of virtual derivatives of this compound against biological targets, researchers can identify promising candidates for further synthesis and testing. This approach can significantly accelerate the discovery of new therapeutic agents.

Outlook for New Applications in Material Science and Synthetic Organic Chemistry

The unique structural features of this compound open up exciting possibilities for new applications in both material science and synthetic organic chemistry.

In material science, the combination of the electron-donating hydrazinyl group and the electron-withdrawing nitro group on the pyridine ring suggests potential for applications in nonlinear optics and as components of organic light-emitting diodes (OLEDs). The extended π-system and the push-pull electronic nature are desirable characteristics for such materials. Furthermore, the energetic properties predicted by computational studies point towards its potential use in the development of novel explosives and propellants researchgate.netnih.govresearchgate.netresearchgate.net. Pyridine derivatives are also utilized as dyes, and the specific chromophores in this molecule could lead to interesting colorimetric properties nih.gov.

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of a wide range of more complex molecules. It is a key intermediate in the preparation of various pharmaceuticals and agrochemicals nih.govnih.gov. The reactive hydrazinyl group can be used to construct various five- and six-membered heterocyclic rings, which are prevalent in many biologically active compounds. The nitro group can be reduced to an amino group, providing another point for further functionalization and the creation of diverse molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydrazinyl-4-methyl-3-nitroPyridine?

- Methodological Answer : Synthesis typically involves sequential nitration and hydrazine substitution. Begin with nitration of 4-methylpyridine under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 3-position. Subsequent hydrazine substitution at the 2-position can be achieved using anhydrous hydrazine in ethanol under reflux (70–80°C, 12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Monitor reaction progress using TLC and confirm regioselectivity via NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The hydrazinyl group shows broad NH peaks at δ 3.5–5.5 ppm, while the nitro group deshields adjacent protons (δ 8.5–9.0 ppm for pyridine-H) .

- IR : Look for N-H stretches (~3300 cm⁻¹), nitro symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous nitro-substituted pyridines .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols .

- Ventilation : Use fume hoods to minimize exposure to dust and vapors.

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes. Avoid generating dust during transfers .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis pathway?

- Methodological Answer : Employ hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to model reaction thermodynamics and transition states. Calculate activation energies for nitration and hydrazine substitution steps. Validate results against experimental yields and spectroscopic data. Basis sets such as 6-31G(d,p) are recommended for balancing accuracy and computational cost .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (DFT) and crystallographic results.

- Dynamic Effects : Consider tautomerism or rotational barriers (e.g., hindered rotation of the nitro group) causing peak splitting. Variable-temperature NMR can isolate these effects.

- Iterative Analysis : Re-examine synthetic conditions for impurities or byproducts, as outlined in qualitative research frameworks .

Q. What mechanistic insights explain the reactivity of the nitro group in further functionalization?